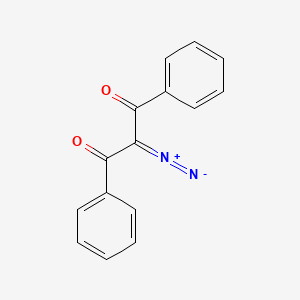

2-Diazo-1,3-diphenyl-1,3-propanedione

Description

Overview of Diazo Compounds in Organic Chemistry

Diazo compounds, characterized by the presence of a terminal diazo group (–N$$2$$), occupy a pivotal role in synthetic organic chemistry due to their diverse reactivity and utility in constructing complex molecular architectures. These compounds are classified by their general formula R$$1$$R$$2$$C=N$$2$$, where the α-carbon is bonded to two nitrogen atoms. Among diazo compounds, α-diazo-β-diketones such as 2-diazo-1,3-diphenyl-1,3-propanedione (DBDM) are particularly notable for their enhanced stability, attributed to electron delocalization across the conjugated carbonyl groups. This stabilization allows DBDM to serve as a robust precursor for carbene intermediates, which participate in cyclopropanation, C–H insertion, and Wolff rearrangement reactions.

Table 1: Key Properties of Representative Diazo Compounds

Historical Discovery and Nomenclature

The discovery of diazo compounds traces back to Peter Griess’s work in 1858 on aromatic diazonium salts. However, the synthesis of neutral diazoalkanes, including DBDM, emerged later through advancements in hydrazone oxidation and diazo transfer methodologies. The systematic naming of DBDM follows IUPAC guidelines, identifying it as 2-diazo-1,3-diphenylpropane-1,3-dione (CAS: 2085-31-6). Its structure features two benzoyl groups flanking a diazo-substituted central carbon, as depicted in its SMILES notation: O=C(C(N$$_2$$)C(=O)C$$_1$$=CC=CC=C$$_1$$)C$$_2$$=CC=CC=C$$_2.

Significance of this compound in Research

DBDM’s stability and reactivity have made it a cornerstone in photochemical and synthetic studies. For instance, laser flash photolysis of DBDM generates benzoylketene via Wolff rearrangement, a transient intermediate employed in DNA cleavage and cross-linking applications. Additionally, its long-lived triplet state (microsecond timescale) provides a unique platform for investigating carbene and ketene dynamics. In organic synthesis, DBDM serves as a model substrate for exploring stereoselective C–H functionalization and cycloaddition reactions.

Scope and Objectives of the Review

This review focuses on elucidating the synthetic pathways, mechanistic insights, and applications of DBDM in contemporary chemistry. Emphasis is placed on its role in Wolff rearrangements, photochemical transformations, and biochemical probing. By integrating experimental and theoretical findings, this article aims to underscore DBDM’s versatility while identifying future research directions in diazo chemistry.

Properties

CAS No. |

2085-31-6 |

|---|---|

Molecular Formula |

C15H10N2O2 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

2-diazo-1,3-diphenylpropane-1,3-dione |

InChI |

InChI=1S/C15H10N2O2/c16-17-13(14(18)11-7-3-1-4-8-11)15(19)12-9-5-2-6-10-12/h1-10H |

InChI Key |

OOHAJTLMZFITEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(=[N+]=[N-])C(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=[N+]=[N-])C(=O)C2=CC=CC=C2 |

Synonyms |

DBDM cpd dibenzoyldiazomethane |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

2-Diazo-1,3-diphenyl-1,3-propanedione is primarily used as a precursor in synthetic organic chemistry. Its diazo group allows for various reactions such as:

- Wolff Rearrangement : This reaction involves the rearrangement of diazo compounds to form ketenes, which can further react to produce cyclic compounds or other functional groups .

- Cyclopropanation : The compound can be used to generate cyclopropane derivatives through the addition of carbenes to alkenes. This is particularly useful in the synthesis of complex molecules in pharmaceuticals .

- Hydrogen Abstraction : It can participate in reactions where hydrogen atoms are abstracted, leading to the formation of radicals that can initiate further reactions .

Medicinal Applications

Research indicates that this compound exhibits potential antitumor properties. It has been shown to inhibit tumorigenesis in animal models, particularly against mammary tumors and certain types of leukemias .

Case Study: Antitumor Activity

A study demonstrated that administration of 1,3-diphenyl-1,3-propanedione (a component of the compound) significantly reduced tumor incidence in mice models. The mechanism appears to involve modulation of cellular pathways related to proliferation and apoptosis .

Material Science Applications

In material science, this compound is utilized for:

- Heat Stabilizers : Its ability to stabilize materials under heat makes it valuable in polymer chemistry.

- Synthesis of Advanced Materials : The compound's reactivity allows it to be used in creating novel materials with specific properties for applications in electronics and photonics .

Data Tables

| Reaction Type | Description |

|---|---|

| Wolff Rearrangement | Forms ketenes from diazo compounds |

| Cyclopropanation | Generates cyclopropane derivatives |

| Hydrogen Abstraction | Produces radicals for further chemical transformations |

Comparison with Similar Compounds

Structural and Physical Properties

Key Differences :

- Substituents : DBM has aromatic phenyl groups, while acetylacetone and 1-phenyl-1,3-butanedione feature alkyl substituents. This difference enhances DBM’s UV stability and π-π stacking interactions in metal complexes .

- Tautomerism: DBM’s enol form is stabilized by resonance with phenyl rings, whereas acetylacetone’s enol form is more acidic due to weaker resonance stabilization .

Reactivity in Chemical Reactions

Electrolytic Reductive Coupling

Insights :

- DBM’s bulky phenyl groups sterically hinder open-chain dimerization, favoring cyclized products. Smaller substituents (e.g., Cl, CH₃) allow linear coupling .

Organocatalytic Michael Reactions

- 1,3-Diphenyl-1,3-propanedione: Requires harsher conditions (e.g., thiourea catalysts in diethyl ether) for Michael additions due to lower enolization tendency compared to 2,4-pentanedione. Achieves up to 95% enantiomeric excess (ee) .

- 2,4-Pentanedione: More reactive under mild conditions due to higher enol content and smaller substituents .

Metal Complexation Behavior

| Compound | Metal Complex Example | Geometry | Reference |

|---|---|---|---|

| 1,3-Diphenyl-1,3-propanedione | Mn(dbm)₂(py)₂ | Tetragonally distorted | |

| 2,4-Pentanedione | [Fe(acac)₃] | Octahedral | N/A |

Key Differences :

- DBM’s phenyl groups induce steric strain, leading to distorted geometries in complexes. Acetylacetone (acac) forms more symmetric octahedral complexes .

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves the base-catalyzed Claisen-Schmidt condensation, where calcium oxide deprotonates acetophenone to form an enolate. This enolate attacks methyl benzoate, leading to the elimination of methanol and the formation of the diketone. Key parameters include:

-

Molar ratios : 1:6–10 acetophenone-to-methyl benzoate.

-

Catalyst loading : 1–2 equivalents of calcium oxide.

-

Temperature : 150–200°C under nitrogen atmosphere.

-

Reaction time : 3–6 hours.

Continuous removal of methanol via distillation drives the reaction to completion, achieving yields up to 89%.

Optimization and Scalability

Table 1 summarizes the impact of stoichiometry and temperature on yield, as reported in the patent:

| Example | Acetophenone (mol) | Methyl Benzoate (mol) | CaO (mol) | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|---|

| 2 | 1 | 6.0 | 1.2 | 195–200 | 3.5 | 89 |

| 3 | 1 | 6.0 | 1.0 | 195–200 | 4.0 | 77 |

| 4 | 1 | 6.0 | 1.8 | 195–200 | 3.0 | 86 |

| 8 | 1 | 6.0 | 1.8 | 155–160 | 6.5 | 77 |

Lower temperatures or insufficient catalyst loading reduce efficiency, while excess methyl benzoate (up to 10 mol) marginally improves yields.

The introduction of the diazo group at the central carbon of 1,3-diphenyl-1,3-propanedione remains less explicitly documented in the provided sources. However, diazo compound synthesis generally follows two pathways: diazo transfer reactions or nitrosation-decomposition sequences .

Hypothesized Diazo Transfer Pathway

A plausible route involves treating the diketone with a diazo transfer reagent such as tosyl azide () in the presence of a base (e.g., triethylamine). The mechanism proceeds via enolate formation, followed by nucleophilic attack on the azide to install the diazo group.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Diazo-1,3-diphenyl-1,3-propanedione with high purity?

- Methodology : The compound is typically synthesized via diazotization of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) using nitrous acid or its equivalents. Purification involves recrystallization from ethanol or acetone to achieve >98% purity, as noted in reagent-grade specifications . Characterization via melting point analysis (75–79°C) and NMR spectroscopy (¹H/¹³C) is critical to confirm structural integrity.

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodology :

- Structural Analysis : Use X-ray diffraction (XRD) for crystal structure determination and infrared (IR) spectroscopy to identify carbonyl (C=O) and diazo (N=N) functional groups.

- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess decomposition temperatures and exothermic behavior, critical for handling safety .

Q. What are the key considerations for ensuring the compound’s stability during storage?

- Methodology : Store in amber vials at 2–8°C to prevent photolytic degradation, as diazo compounds are light-sensitive. Moisture-free environments (e.g., desiccators) minimize hydrolysis. Periodic purity checks via thin-layer chromatography (TLC) or HPLC are recommended .

Advanced Research Questions

Q. How to design a factorial experiment to optimize the photodecomposition efficiency of this compound?

- Methodology : Apply a 2³ factorial design to evaluate variables such as light intensity (UV vs. visible), solvent polarity (e.g., acetone vs. hexane), and concentration. Response surface methodology (RSM) can model interactions, while ANOVA identifies significant factors. Orthogonal arrays reduce experimental runs while maintaining statistical rigor .

Q. What computational methods are suitable for modeling the reaction pathways of this diazo compound?

- Methodology : Density functional theory (DFT) calculations predict transition states and intermediates during thermal or photochemical decomposition. Molecular dynamics (MD) simulations, integrated with AI-driven tools like COMSOL Multiphysics, can simulate surface interactions (e.g., adsorption on indoor surfaces) .

Q. How to resolve contradictions in experimental data regarding its stability under varying conditions?

- Methodology : Conduct reproducibility studies with controlled variables (e.g., humidity, light exposure). Use inferential statistics (e.g., t-tests) to compare datasets. Cross-validate with alternative techniques (e.g., comparing DSC results with kinetic studies via UV-Vis spectroscopy) .

Q. How can this compound be utilized in the development of advanced materials, such as catalysts or sensors?

- Methodology : Explore its role as a photoactive precursor for generating carbenes, which can functionalize polymers or metal-organic frameworks (MOFs). For sensor design, evaluate its fluorescence quenching behavior in the presence of specific analytes (e.g., metal ions) using microspectroscopic imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.